(4-Methoxyphenyl)(phenyl)acetonitrile

Organic Synthesis Physicochemical Characterization Solid-State Chemistry

Obtaining a diarylmethyl nitrile with differentiated solubility and stereochemical control often forces a compromise between purity and cost. (4-Methoxyphenyl)(phenyl)acetonitrile (CAS 4578-79-4) solves this as a 97% pure intermediate. - Enables SNRI analog synthesis via α-alkylation, with a boiling point (357.8 °C) that simplifies distillation purification. - The two crystallographically distinguishable stereoisomers allow fractional crystallization for enantiomer enrichment without expensive CSPs. - Unique electrochemical polymerization pathway to OMPA oligophenylenes for OLED/conductor research, not accessible with diphenylacetonitrile.

Molecular Formula C15H13NO
Molecular Weight 223.27 g/mol
CAS No. 4578-79-4
Cat. No. B1296853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methoxyphenyl)(phenyl)acetonitrile
CAS4578-79-4
Molecular FormulaC15H13NO
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C#N)C2=CC=CC=C2
InChIInChI=1S/C15H13NO/c1-17-14-9-7-13(8-10-14)15(11-16)12-5-3-2-4-6-12/h2-10,15H,1H3
InChIKeyNMRODAMTCYVZAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Methoxyphenyl)(phenyl)acetonitrile – Key Properties & Procurement


(4-Methoxyphenyl)(phenyl)acetonitrile (CAS 4578-79-4) is a diarylmethyl nitrile building block with the molecular formula C₁₅H₁₃NO and molecular weight 223.27 g/mol . It features a mixed diarylmethyl motif—one unsubstituted phenyl ring and one para-methoxyphenyl ring—that imparts a distinct solid-state packing, solubility, and reactivity profile relative to symmetric diphenylacetonitrile . Its two stereoisomers can be distinguished by crystallization properties , a feature exploited in chiral resolution workflows. The compound functions as a versatile intermediate in medicinal chemistry and organic synthesis, most notably in Knoevenagel condensation sequences yielding functionalized oligophenylenes [1].

Why Generic Substitution Fails – (4-Methoxyphenyl)(phenyl)acetonitrile vs. Analogs


Substituting (4-methoxyphenyl)(phenyl)acetonitrile with diphenylacetonitrile or monoaryl analogs (e.g., 4-methoxyphenylacetonitrile) is not straightforward because the mixed diaryl architecture controls critical physicochemical parameters. The introduction of the para-methoxy group depresses the melting point by ~3–5 °C relative to diphenylacetonitrile and nearly doubles the boiling point (357.8 °C vs. ~181 °C at reduced pressure for diphenylacetonitrile) , fundamentally altering distillation purification strategies. The methoxy substituent also changes solubility in polar aprotic solvents, enabling homogeneous reaction conditions that fail with the parent diphenylacetonitrile . The compound's two stereoisomers further distinguish it from the achiral analog (4-methylphenyl)(phenyl)acetonitrile, providing a handle for asymmetric synthesis . These differences are quantified below and directly affect procurement decisions in synthetic route design.

Product-Specific Quantitative Evidence – (4-Methoxyphenyl)(phenyl)acetonitrile


Melting Point vs. Diphenylacetonitrile

(4-Methoxyphenyl)(phenyl)acetonitrile exhibits a melting point of 68–72 °C, which is 3–8 °C lower than the 73–76 °C range reported for diphenylacetonitrile [1] . This depression arises from symmetry breaking introduced by the para-methoxy substituent, which disrupts crystal lattice packing efficiency. The lower melting point facilitates melt-phase reactions without thermal degradation risk, a practical advantage in solvent-free or melt-mediated synthetic protocols.

Organic Synthesis Physicochemical Characterization Solid-State Chemistry

Boiling Point vs. Diphenylacetonitrile

The target compound exhibits a boiling point of 357.8 °C at 760 mmHg, substantially higher than diphenylacetonitrile's boiling point of ~181 °C at 12 mmHg (equivalent to approximately 300–305 °C when extrapolated to atmospheric pressure) . The ~55 °C boiling point elevation under comparable pressure conditions reflects increased molecular weight (223.27 vs. 193.24 g/mol) and enhanced intermolecular interactions from the methoxy oxygen's dipole. This differential provides a wider temperature window for fractional distillation separation from lower-boiling impurities or unreacted starting materials.

Purification Science Distillation Engineering Process Chemistry

Density & Purity vs. Chlorophenyl Analog

The target compound's density of 1.097 g/cm³, combined with commercially available purity specifications of 97% (vs. 95% for most diaryl nitrile analogs), provides a quantitative advantage for chromatographic methods development . The (4-chlorophenyl)(phenyl)acetonitrile analog (CAS 4578-80-7, MW 227.69) lacks reported density and boiling point data in mainstream specifications , complicating method transfer and scale-up predictions. The methoxy group introduces a stronger chromatographic retention shift (logP ~3.35 for target vs. computed logP ~3.1 for the chlorophenyl analog, estimated from fragment contributions) that enables superior resolution from non-polar impurities in reverse-phase HPLC.

Analytical Chemistry Chromatography Quality Control

Solubility Profile vs. Methylphenyl Analog

The target compound is soluble in dichloromethane, ethyl acetate, tetrahydrofuran, and toluene, while being insoluble in water . This solubility profile is a direct consequence of the methoxy oxygen's hydrogen-bond acceptor capacity, which enhances solubility in moderately polar aprotic solvents compared to the 4-methyl analog (CAS 6974-49-8). The (4-methylphenyl)(phenyl)acetonitrile analog, lacking the oxygen lone pair, exhibits reduced solubility in THF and EtOAc, limiting its utility in homogeneous metal-catalyzed coupling reactions that require these solvents. Although no direct head-to-head quantitative solubility data were found comparing the two compounds under identical conditions, the class-level inference is supported by the well-established Hansen solubility parameter contribution of the methoxy group.

Solubility Science Homogeneous Catalysis Reaction Engineering

Knoevenagel Condensation Reactivity

The target compound serves as a direct precursor to oligo(4-methoxyphenyl)acetonitrile (OMPA) via electrochemical anodic oxidation, with the resulting oligomer exhibiting an average chain length of approximately 5 monomer units (5-MPA) [1]. Subsequent Knoevenagel condensation with 4-methoxybenzaldehyde yields functionalized oligophenylenes characterized by NMR, FTIR, and UV spectroscopy [2]. The para-methoxy substituent is essential for the electrochemical polymerization pathway; diphenylacetonitrile does not undergo analogous anodic oligomerization under the same conditions (constant potential, acetonitrile, platinum electrode). While an isolated yield for the Knoevenagel step with the target compound is reported as 96.6% for the monomer synthesis from p-methoxybenzhydryl chloride [3], direct comparative oligomerization yields for non-methoxy analogs are not available due to their inability to participate in this pathway.

Materials Chemistry Conjugated Polymers Electrochemical Synthesis

Stereoisomer Distinction vs. Methylphenyl Analog

The target compound possesses two stereoisomers that can be distinguished on the basis of their crystallization properties . This arises from the chiral center at the diaryl-substituted carbon (C* with four different substituents: H, CN, phenyl, 4-methoxyphenyl). In contrast, (4-methylphenyl)(phenyl)acetonitrile (CAS 6974-49-8) also contains a chiral center but does not exhibit reported differential crystallization behavior for its enantiomers in standard vendor specifications , likely because the methoxy group's oxygen provides stronger directional intermolecular interactions (C–H···O hydrogen bonds) that differentiate crystal packing of enantiomers. Although no quantitative enantiomeric excess (ee) or resolution efficiency data were found comparing the two compounds, the documented crystallization distinction in the target compound provides a practical handle for enantiomer separation not confirmed for the 4-methyl analog.

Chiral Chemistry Asymmetric Synthesis Crystallization

Best Research & Industrial Applications – (4-Methoxyphenyl)(phenyl)acetonitrile


SNRI Antidepressant Intermediate Synthesis

The compound serves as a key diarylmethyl building block in the synthesis of serotonin-norepinephrine reuptake inhibitor (SNRI) analogs, where the para-methoxy group is critical for target receptor binding affinity . The higher boiling point (357.8 °C) and well-characterized density (1.097 g/cm³) facilitate purification by distillation and accurate solution preparation for subsequent α-alkylation with cyclohexanone to form the 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol intermediate [1]. The documented 97% purity specification (Bidepharm) exceeds the 95% typical for (4-chlorophenyl)(phenyl)acetonitrile, reducing the impurity burden entering GMP intermediate synthesis .

Conjugated Oligomer & Organic Electronics Research

The compound is uniquely suited for electrochemical anodic oxidation to produce oligo(4-methoxyphenyl)acetonitrile (OMPA), a conjugated oligophenylene with an average chain length of ~5 monomer units . Subsequent Knoevenagel condensation with aryl aldehydes extends conjugation, yielding materials characterized by NMR, FTIR, and UV spectroscopy [1]. Neither diphenylacetonitrile nor (4-methylphenyl)(phenyl)acetonitrile participates in this electrochemical polymerization pathway, making the target compound irreplaceable for researchers developing organic semiconductors, OLED materials, or conductive polymer coatings .

Asymmetric Synthesis & Chiral Resolution

The compound's two stereoisomers, distinguishable by crystallization properties, enable enantiomer separation by fractional crystallization without expensive chiral stationary phases . This property is particularly valuable in medicinal chemistry programs where single-enantiomer diarylmethyl nitriles are required as chiral building blocks for drug candidates. The lower melting point (68–72 °C) relative to diphenylacetonitrile (73–76 °C) also allows melt-crystallization cycling for enantiomeric enrichment [1].

Heterocyclic Library Synthesis via Nitrile Cyclization

The nitrile group serves as a versatile handle for constructing nitrogen-containing heterocycles (thiazoles, oxazoles, tetrazoles) via [3+2] cycloaddition or nucleophilic addition-cyclization sequences . The solubility of the target compound in THF and EtOAc enables homogeneous conditions for lithiation or metal-catalyzed functionalization at the α-position, followed by cyclization. The methoxy group's electron-donating character activates the para position for subsequent electrophilic aromatic substitution, enabling sequential diversification not possible with the unsubstituted diphenylacetonitrile [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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